molecular formula C14H15N3O2S B2568180 N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide CAS No. 73696-41-0

N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide

Cat. No.: B2568180
CAS No.: 73696-41-0
M. Wt: 289.35
InChI Key: AXIOAPLHYMBQBU-UHFFFAOYSA-N
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Description

N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a dimethylthiophenyl ring, which is further connected to a benzamide moiety. The compound’s structure suggests potential reactivity and utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide typically involves the condensation of 3-(hydrazinecarbonyl)-4,5-dimethylthiophene with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of certain enzymes, blocking their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(hydrazinecarbonyl)phenyl]benzamide
  • N-[3-(hydrazinecarbonyl)-4-methylthiophen-2-yl]benzamide
  • N-[3-(hydrazinecarbonyl)-5-methylthiophen-2-yl]benzamide

Uniqueness

N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide is unique due to the presence of two methyl groups on the thiophene ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-8-9(2)20-14(11(8)13(19)17-15)16-12(18)10-6-4-3-5-7-10/h3-7H,15H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIOAPLHYMBQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NN)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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